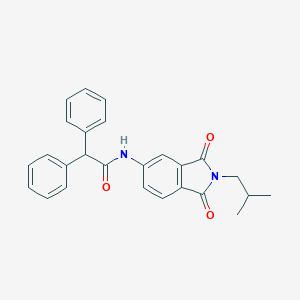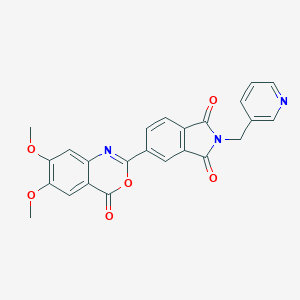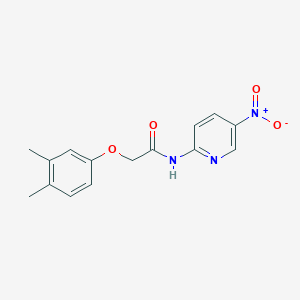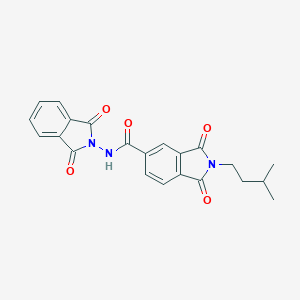
N-(biphenyl-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(biphenyl-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, commonly known as BISA, is a novel compound with potential applications in scientific research. BISA is a small molecule that has been synthesized through a simple and efficient method.
Mecanismo De Acción
The mechanism of action of BISA is not fully understood. However, it is believed that BISA inhibits the activity of enzymes by binding to their active sites or allosteric sites. BISA may also interact with cellular membranes and modulate their properties, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
BISA has been shown to have various biochemical and physiological effects. BISA has been shown to inhibit the activity of cholinesterases and tyrosinases, which are involved in the regulation of neurotransmitter levels and melanin synthesis, respectively. BISA has also been shown to have anti-inflammatory and antioxidant properties, which may be attributed to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BISA has several advantages for lab experiments. BISA is a small molecule that can easily penetrate cellular membranes, making it suitable for in vitro and in vivo studies. BISA is also stable under physiological conditions, making it suitable for long-term studies. However, BISA has some limitations for lab experiments. BISA has low solubility in water, which may limit its use in aqueous environments. BISA may also have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on BISA. One potential direction is to investigate the structure-activity relationship of BISA and its analogs. This may help to identify more potent and selective inhibitors of enzymes that are involved in various physiological processes. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of BISA in vivo. This may help to determine the optimal dosage and administration route for BISA. Finally, further studies are needed to investigate the potential therapeutic applications of BISA in various diseases, including neurodegenerative diseases and cancer.
Conclusion:
In conclusion, BISA is a novel compound with potential applications in scientific research. BISA has been synthesized through a simple and efficient method and has been shown to inhibit the activity of certain enzymes and have anti-inflammatory and antioxidant properties. BISA has several advantages for lab experiments, including its small size and stability. However, BISA also has some limitations, including its low solubility in water and potential off-target effects. There are several future directions for research on BISA, including investigating its structure-activity relationship, pharmacokinetics and pharmacodynamics, and potential therapeutic applications.
Métodos De Síntesis
BISA can be synthesized through a simple and efficient method that involves the reaction of 2-aminobenzophenone with phthalic anhydride in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction yields BISA as a white solid with a high yield and purity. The synthesis method is scalable, making it suitable for large-scale production of BISA.
Aplicaciones Científicas De Investigación
BISA has potential applications in scientific research, particularly in the field of biochemistry and pharmacology. BISA has been shown to inhibit the activity of certain enzymes, including cholinesterases and tyrosinases, which are involved in various physiological processes. BISA has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propiedades
Nombre del producto |
N-(biphenyl-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide |
|---|---|
Fórmula molecular |
C22H16N2O3 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
2-(1,3-dioxoisoindol-2-yl)-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C22H16N2O3/c25-20(14-24-21(26)17-11-4-5-12-18(17)22(24)27)23-19-13-7-6-10-16(19)15-8-2-1-3-9-15/h1-13H,14H2,(H,23,25) |
Clave InChI |
FVQPFTYIXVGFJG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide](/img/structure/B303095.png)
![3-{[(2,5-dimethylphenoxy)acetyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B303096.png)
![N-{3-[methyl(3-{[(phenylsulfanyl)acetyl]amino}propyl)amino]propyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303097.png)
![2-(4-chlorophenyl)-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303098.png)

![2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303101.png)



![N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide](/img/structure/B303109.png)



![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(3-iodophenyl)acetamide](/img/structure/B303116.png)